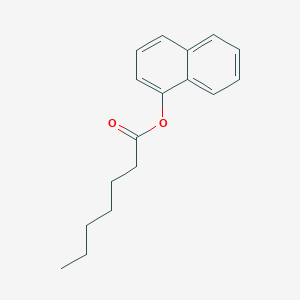

Naphthalen-1-YL heptanoate

Description

Properties

CAS No. |

52664-27-4 |

|---|---|

Molecular Formula |

C17H20O2 |

Molecular Weight |

256.34 g/mol |

IUPAC Name |

naphthalen-1-yl heptanoate |

InChI |

InChI=1S/C17H20O2/c1-2-3-4-5-13-17(18)19-16-12-8-10-14-9-6-7-11-15(14)16/h6-12H,2-5,13H2,1H3 |

InChI Key |

ISQLRYAQTNXABZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)OC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Procedure

The acid-catalyzed esterification of 1-naphthol with heptanoic acid follows the classic Fischer esterification mechanism, wherein a Brønsted acid protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by the hydroxyl group of 1-naphthol. Water, a byproduct, is removed via azeotropic distillation to shift the equilibrium toward ester formation.

Typical Reaction Conditions

Optimized Protocol

A representative procedure involves heating a mixture of heptanoic acid (18.3 mol), 1-naphthol (19.8 mol), and pTSA (0.1 mol) at 130–140°C for 7 hours under reflux. Concurrent azeotropic distillation removes water, achieving >99% purity after simple distillation at 91°C/21 mbar. The yield typically exceeds 95% under optimized conditions.

Key Advantages

-

Scalability: Demonstrated at multi-kilogram scales in patent examples.

-

Cost-Effectiveness: Uses inexpensive, widely available catalysts.

Limitations

-

Energy-Intensive: Prolonged heating required for equilibrium displacement.

-

Sensitivity to Moisture: Requires rigorous drying of reagents.

Trifluoroacetic Anhydride (TFAA)-Mediated Synthesis

Mechanistic Basis

This method leverages TFAA’s dual role as an activating agent and desiccant. TFAA converts heptanoic acid into a mixed anhydride intermediate, which reacts with 1-naphthol to form the ester. Sodium fluoride (NaF) is often added to scavenge trifluoroacetate ions, driving the reaction forward.

Standard Protocol

-

Activation Step: Heptanoic acid (0.3 mol) is stirred with TFAA (7.2 mol) and NaF (0.7 mol) at 25°C for 5 minutes.

-

Esterification: 1-Naphthol (0.3 mol) is added, and the mixture is stirred for 30 minutes.

-

Workup: The crude product is washed with NaOH (10%), extracted with diethyl ether, and purified via silica gel chromatography.

Performance Metrics

Advantages

-

Rapid Reaction: Completes within 1 hour at room temperature.

-

Broad Compatibility: Effective for sterically hindered alcohols.

Drawbacks

-

Hazardous Reagents: TFAA is corrosive and moisture-sensitive.

-

Cost: High reagent expenses limit industrial applicability.

Cobalt-Catalyzed Oxidative Esterification

Reaction Design

This innovative approach bypasses traditional esterification by directly coupling naphthalene with heptanoic acid via cobalt(II)-mediated oxidation. Oxygen or air serves as the terminal oxidant, while ketones (e.g., acetone) act as co-catalysts.

Synthetic Procedure

-

Catalyst System: Cobalt(II) acetate (0.1 mol%) and acetone (10 mol%).

-

Conditions: Naphthalene (1.0 mol) and heptanoic acid (1.2 mol) are heated at 90°C under oxygen (1 atm) for 12 hours.

-

Isolation: The crude ester is extracted with dichloromethane, washed with brine, and distilled under reduced pressure.

Efficiency and Scope

Strengths

Challenges

-

Catalyst Sensitivity: Requires precise control of oxygen flow and cobalt loading.

-

Limited Substrate Scope: Less effective for branched carboxylic acids.

Comparative Analysis of Preparation Methods

Key Takeaways

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-YL heptanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring of the naphthalene moiety can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

Oxidation: Naphthalen-1-YL heptanoic acid or naphthalen-1-yl ketone.

Reduction: Naphthalen-1-YL heptanol.

Substitution: Nitrated or halogenated derivatives of Naphthalen-1-YL heptanoate.

Scientific Research Applications

Introduction to Naphthalen-1-YL Heptanoate

Naphthalen-1-YL heptanoate is an organic compound classified as an ester, formed from the reaction of naphthalene-1-ol and heptanoic acid. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and industry. Its structure, characterized by a naphthalene ring attached to a heptanoate chain, allows for diverse interactions with biological systems and chemical processes.

Synthetic Routes

Naphthalen-1-YL heptanoate can be synthesized through several methods, predominantly via esterification reactions. A common approach involves:

- Reagents : Naphthalene-1-ol and heptanoic acid

- Catalysts : Sulfuric acid or p-toluenesulfonic acid

- Conditions : Reaction under reflux to promote ester bond formation

Industrial Production

In industrial settings, continuous flow processes and the use of solid acid catalysts in packed bed reactors are employed to enhance yield and efficiency. These methods allow for high conversion rates and selectivity in producing naphthalen-1-YL heptanoate.

Chemistry

Naphthalen-1-YL heptanoate serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in developing various chemical compounds that may exhibit unique properties or biological activities.

Biology

The compound has potential applications in biological studies, particularly concerning enzyme interactions and metabolic pathways. The ester group can be hydrolyzed by esterases, leading to the release of naphthalene-1-ol and heptanoic acid, which can influence cellular functions .

Pharmacological Studies

Recent research indicates that derivatives of naphthalene compounds, including naphthalen-1-YL heptanoate, may have significant pharmacological effects:

- Antimicrobial Activity : Studies have shown that naphthalene-based derivatives exhibit potent antimicrobial properties against various pathogens, highlighting their potential as anti-infective agents .

- Anti-inflammatory and Antitumor Activities : Novel naphthalene hybrids have been synthesized demonstrating promising anti-inflammatory effects and cytotoxic activity against cancer cells .

Industrial Applications

In the industrial sector, naphthalen-1-YL heptanoate is used in producing specialty chemicals and materials with tailored properties. Its versatility makes it suitable for various applications ranging from coatings to plasticizers.

Case Study 1: Antimicrobial Evaluation

In a study focused on synthesizing naphthalene-based derivatives, researchers evaluated their antimicrobial efficacy against a range of bacteria and fungi. The results indicated that certain derivatives displayed significant bactericidal activity while maintaining safety profiles against non-pathogenic strains .

Case Study 2: Antitumor Activity

Research on novel naphthalene-heterocycle hybrids demonstrated their potential as multitarget-directed drugs for treating multifactorial diseases such as cancer. The study revealed strong interactions with cellular targets, suggesting these compounds could lead to effective treatments with reduced toxicity .

Mechanism of Action

The mechanism of action of Naphthalen-1-YL heptanoate depends on its interaction with biological targets. The ester group can be hydrolyzed by esterases, releasing naphthalene-1-ol and heptanoic acid. These metabolites can then participate in various biochemical pathways, affecting cellular functions and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heptanoate Esters

Heptanoate esters vary in their alkyl/aryl substituents, leading to differences in volatility, solubility, and industrial uses.

Key Findings:

- Volatility and Odor: Ethyl heptanoate’s low molecular weight and linear chain contribute to its volatility and widespread use in flavors, whereas naphthalen-1-yl heptanoate’s bulky aromatic group likely reduces volatility .

- Separation Efficiency: Methyl heptanoate derivatives are utilized in gas chromatography due to their medium-chain length, which balances polarity and volatility . Naphthalen-1-yl heptanoate’s hydrophobicity may require specialized separation techniques.

- Biological Relevance: Heptanoic acid (the parent acid) is associated with metabolic disorders like Crohn’s disease, but esterification (e.g., ethyl heptanoate) typically reduces bioavailability and biological activity .

Naphthalene Derivatives

Naphthalen-1-yl heptanoate shares structural similarities with other naphthalene-based esters and alcohols:

Key Findings:

- Structural Rigidity: Naphthalen-1-ylmethanol’s planar structure and hydrogen bonding contrast with the ester’s flexibility, which may affect melting points and solubility .

- Functional Group Effects: The cyano group in naphthalen-1-ylmethyl 2-cyanoacetate enhances reactivity, whereas the heptanoate group in the target compound may prioritize lipophilicity .

Biological Activity

Naphthalen-1-yl heptanoate is an organic compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article delves into the biological activities associated with this compound, exploring its mechanisms of action, efficacy against different biological targets, and relevant case studies.

Chemical Structure and Properties

Naphthalen-1-yl heptanoate consists of a naphthalene ring substituted with a heptanoate group. This structure contributes to its lipophilicity and ability to interact with biological membranes, which is crucial for its biological activity.

The biological activity of naphthalen-1-yl heptanoate can be attributed to several mechanisms:

- Anticancer Activity : Research indicates that naphthalene derivatives can induce apoptosis in cancer cells. For instance, compounds similar to naphthalen-1-yl heptanoate have shown significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 breast cancer cells. These compounds often arrest the cell cycle and induce apoptosis through mitochondrial pathways .

- Antimicrobial Properties : Naphthalene derivatives have been reported to exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic processes .

1. Anticancer Activity

A study focused on naphthalene-substituted compounds demonstrated that certain derivatives, including those related to naphthalen-1-yl heptanoate, possess remarkable in vitro cytotoxic activity. Specifically, compound 6a was shown to induce apoptosis in MDA-MB-231 cells, leading to significant reductions in cell viability . The study utilized flow cytometry to analyze cell cycle changes and apoptosis induction, confirming the efficacy of these compounds.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6a | MDA-MB-231 | 1 | Cell cycle arrest and apoptosis |

| 8c | MDA-MB-231 | 1 | Cell cycle arrest and apoptosis |

2. Antimicrobial Activity

Another investigation into the antimicrobial properties of naphthalene derivatives revealed their effectiveness against various bacterial strains. Compounds were tested for Minimum Inhibitory Concentration (MIC) values, showing potent activity compared to standard antibiotics.

| Compound | MIC (µg/ml) | Target Bacteria |

|---|---|---|

| Naphthalen-1-yl Heptanoate | 10 | Staphylococcus aureus |

| Naphthalen Derivative | 5 | Escherichia coli |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.